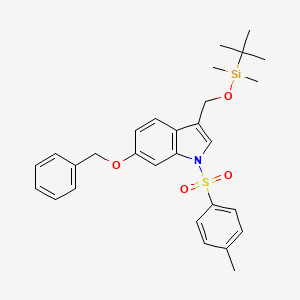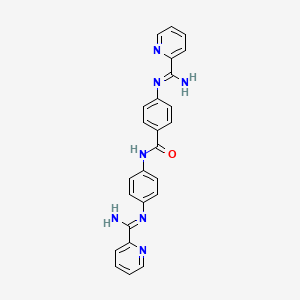
Duocarmycin SA intermediate-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Duocarmycin SA intermediate-2 is a synthetic compound that serves as a precursor in the synthesis of duocarmycin SA, a potent antitumor antibiotic. Duocarmycin SA and its intermediates are known for their ability to selectively alkylate DNA, leading to cytotoxic effects. These compounds are derived from natural products isolated from Streptomyces species and have been extensively studied for their potential in cancer therapy due to their high potency and unique mechanism of action .
Vorbereitungsmethoden
The synthesis of duocarmycin SA intermediate-2 involves several key steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropapyrroloindole core: This step involves the construction of the core structure, which is crucial for the DNA-alkylating activity of the compound.
Functionalization of the core: Various functional groups are introduced to the core structure to enhance its reactivity and selectivity.
Final assembly: The intermediate is then assembled through a series of coupling reactions and purification steps to obtain the desired product.
Industrial production methods for this compound typically involve optimization of these synthetic routes to improve yield, purity, and scalability. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Analyse Chemischer Reaktionen
Duocarmycin SA intermediate-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule, allowing for fine-tuning of its properties
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure or functional groups of the intermediate .
Wissenschaftliche Forschungsanwendungen
Duocarmycin SA intermediate-2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of duocarmycin SA and related compounds, enabling the study of their chemical properties and reactivity.
Biology: Employed in the investigation of DNA-alkylating agents and their interactions with biological molecules.
Medicine: Explored for its potential in cancer therapy, particularly in the development of targeted drug delivery systems such as antibody-drug conjugates.
Industry: Utilized in the production of high-potency cytotoxic agents for research and therapeutic purposes
Wirkmechanismus
The mechanism of action of duocarmycin SA intermediate-2 involves its conversion to duocarmycin SA, which then exerts its effects through DNA alkylation. The compound binds to the minor groove of DNA at AT-rich sites and forms a covalent bond with the adenine-N3 position. This alkylation disrupts the DNA structure, leading to inhibition of DNA replication and transcription, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Duocarmycin SA intermediate-2 can be compared with other similar compounds, such as:
Duocarmycin A: Another potent DNA-alkylating agent with a slightly different core structure.
CC-1065: A related compound with a similar mechanism of action but different structural features.
Yatakemycin: A highly potent DNA-alkylating agent with a unique structure and enhanced cytotoxicity
The uniqueness of this compound lies in its specific structural features that enable selective DNA alkylation and its potential for use in targeted cancer therapies .
Eigenschaften
Molekularformel |
C29H35NO4SSi |
|---|---|
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[[1-(4-methylphenyl)sulfonyl-6-phenylmethoxyindol-3-yl]methoxy]silane |
InChI |
InChI=1S/C29H35NO4SSi/c1-22-12-15-26(16-13-22)35(31,32)30-19-24(21-34-36(5,6)29(2,3)4)27-17-14-25(18-28(27)30)33-20-23-10-8-7-9-11-23/h7-19H,20-21H2,1-6H3 |
InChI-Schlüssel |
LNNHMEFSVDHHRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OCC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)



![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)

